Rac 4-(3-Aminobutyl)phenol-d6 is a deuterated derivative of rac 4-(3-Aminobutyl)phenol, characterized by the presence of six deuterium atoms. Its chemical formula is C10H15NO, and it has a molecular weight of 165.23 g/mol. The compound is notable for its structural features, which include a phenolic group and an amine side chain, making it a compound of interest in various chemical and biological applications. The presence of deuterium enhances its utility in studies involving nuclear magnetic resonance spectroscopy due to the distinct signals that deuterated compounds produce compared to their non-deuterated counterparts.
As research on rac 4-(3-Aminobutyl)phenol-d6 is limited, its specific mechanism of action is unknown. However, considering its relation to labetalol, it might possess some weak antihypertensive properties by mimicking the parent drug's mechanism, which involves blocking alpha- and beta-adrenergic receptors [].
rac 4-(3-Aminobutyl)phenol-d6 is a deuterated (d6) analog of rac 4-(3-Aminobutyl)phenol, meaning it has six deuterium atoms replacing hydrogen atoms in its structure. This property makes it valuable as an isotope-labeled internal standard (IS) in analytical techniques like liquid chromatography-mass spectrometry (LC-MS) [, ].
Internal standards are compounds added to samples before analysis to serve as a reference for quantification. They help compensate for variations in instrument response, sample preparation, and matrix effects, leading to more accurate and precise measurements of the target analyte (rac 4-(3-Aminobutyl)phenol in this case).
The deuterated nature of rac 4-(3-Aminobutyl)phenol-d6 offers several advantages:
While research specifically investigating the use of rac 4-(3-Aminobutyl)phenol-d6 in biological studies is limited, its structural features suggest potential applications:
The specific reaction conditions often involve catalysts such as nickel(II) tetrafluoroborate hexahydrate and solvents like 2,2,2-trifluoroethanol under controlled temperatures .
Research indicates that rac 4-(3-Aminobutyl)phenol-d6 exhibits various biological activities. It has been studied for its potential neuroprotective effects and as a modulator in biochemical pathways related to neurotransmitter systems. The compound's ability to influence signaling pathways makes it a candidate for further pharmacological exploration.
Several synthesis methods have been documented for rac 4-(3-Aminobutyl)phenol-d6:
These methods allow for scalability and adaptability depending on the desired yield and purity.
Rac 4-(3-Aminobutyl)phenol-d6 finds applications in several fields:
Rac 4-(3-Aminobutyl)phenol-d6 shares structural similarities with several other compounds. Here are some comparable compounds:
Compound Name | CAS Number | Key Features |
---|---|---|
Rac 4-(3-Aminobutyl)phenol | 52846-75-0 | Non-deuterated version; similar biological activity |
Phenylethylamine | 64-04-0 | Simple amine structure; involved in neurotransmission |
4-Hydroxyphenethylamine | 146-51-8 | Hydroxylated derivative; potential neuroactivity |
What sets rac 4-(3-Aminobutyl)phenol-d6 apart from these compounds is its deuterated nature, which enhances its analytical utility and provides distinct advantages in mechanistic studies due to reduced background noise in spectroscopic analyses. Additionally, its specific structural features may confer unique pharmacological properties that warrant further investigation.